Cas no 18915-53-2 (2-(4-Nitrophenyl)malondialdehyde)

2-(4-Nitrophenyl)malondialdehyde is a specialized organic compound featuring a nitrophenyl group attached to a malondialdehyde framework. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the preparation of heterocyclic compounds and conjugated systems. The presence of both aldehyde and nitro functional groups enhances its reactivity, enabling its use in condensation and cyclization reactions. Its well-defined molecular architecture also facilitates studies in photochemistry and materials science. The compound’s stability under controlled conditions and high purity make it suitable for research applications requiring precise reactivity. It is commonly employed in academic and industrial laboratories for developing pharmaceuticals, dyes, and advanced polymeric materials.
2-(4-Nitrophenyl)malondialdehyde structure
18915-53-2 structure
Product name:2-(4-Nitrophenyl)malondialdehyde
CAS No:18915-53-2
MF:C9H7NO4
MW:193.15618
MDL:MFCD02261926
CID:123248
PubChem ID:12725383

2-(4-Nitrophenyl)malondialdehyde Chemical and Physical Properties

Names and Identifiers

    • Propanedial,2-(4-nitrophenyl)-
    • 2-(4-NITROPHENYL)MALONALDEHYDE
    • 2-(4-Nitrophenyl)malondialdehyde
    • 2-(4-nitrophenyl)propanedial
    • (4-Nitrophenyl)propane-1,3-dial, 4-(1,3-Dioxoprop-2-yl)nitrobenzene
    • FT-0637762
    • (4-nitrophenyl)propanedial
    • PS-10531
    • A813303
    • SCHEMBL2562062
    • DTXSID60508158
    • MFCD02261926
    • AKOS006227796
    • EN300-719615
    • 18915-53-2
    • AXZKOZLDEWIJPX-UHFFFAOYSA-N
    • propanedial, 2-(4-nitrophenyl)-
    • MDL: MFCD02261926
    • Inchi: InChI=1S/C9H7NO4/c11-5-8(6-12)7-1-3-9(4-2-7)10(13)14/h1-6,8H
    • InChI Key: AXZKOZLDEWIJPX-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)[N+](=O)[O-])C(C=O)C=O

Computed Properties

  • Exact Mass: 193.03800
  • Monoisotopic Mass: 193.03750770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80Ų
  • XLogP3: 1.1

Experimental Properties

  • Melting Point: 231-233(dec.)
  • PSA: 79.96000
  • LogP: 1.59940

2-(4-Nitrophenyl)malondialdehyde Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-(4-Nitrophenyl)malondialdehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

2-(4-Nitrophenyl)malondialdehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
N901313-100mg
2-(4-Nitrophenyl)malondialdehyde
18915-53-2
100mg
$ 80.00 2022-06-03
abcr
AB245670-25 g
2-(4-Nitrophenyl)malonaldehyde
18915-53-2
25 g
€662.30 2023-07-20
TRC
N901313-50mg
2-(4-Nitrophenyl)malondialdehyde
18915-53-2
50mg
$ 65.00 2022-06-03
Fluorochem
023672-5g
2-(4-Nitrophenyl)malondialdehyde
18915-53-2 95%+
5g
£95.00 2022-03-01
Fluorochem
023672-1g
2-(4-Nitrophenyl)malondialdehyde
18915-53-2 95%+
1g
£25.00 2022-03-01
Enamine
EN300-719615-0.05g
2-(4-nitrophenyl)propanedial
18915-53-2 95%
0.05g
$19.0 2023-06-06
Enamine
EN300-719615-0.25g
2-(4-nitrophenyl)propanedial
18915-53-2 95%
0.25g
$35.0 2023-06-06
abcr
AB245670-25g
2-(4-Nitrophenyl)malonaldehyde; .
18915-53-2
25g
€662.30 2025-02-19
Enamine
EN300-719615-0.5g
2-(4-nitrophenyl)propanedial
18915-53-2 95%
0.5g
$54.0 2023-06-06
1PlusChem
1P002IF3-5g
Propanedial, 2-(4-nitrophenyl)-
18915-53-2 95%
5g
$263.00 2023-12-19

2-(4-Nitrophenyl)malondialdehyde Related Literature

Additional information on 2-(4-Nitrophenyl)malondialdehyde

Comprehensive Analysis of 2-(4-Nitrophenyl)malondialdehyde (CAS No. 18915-53-2): Properties, Applications, and Research Insights

2-(4-Nitrophenyl)malondialdehyde (CAS No. 18915-53-2) is a specialized organic compound featuring a nitrophenyl group attached to a malondialdehyde backbone. This unique structure grants it versatile reactivity, making it valuable in synthetic chemistry, material science, and biochemical research. The compound’s electron-withdrawing nitro group enhances its utility in conjugation reactions, while the dialdehyde functionality allows for crosslinking or polymerization applications. Researchers frequently explore its role in designing fluorescent probes, pharmaceutical intermediates, and advanced polymers.

In recent years, the demand for nitrophenyl derivatives like 2-(4-Nitrophenyl)malondialdehyde has surged due to their relevance in green chemistry and sustainable synthesis. A growing trend in scientific queries revolves around optimizing its synthesis to minimize waste—a hotspot aligned with the 12 Principles of Green Chemistry. Searches for "eco-friendly nitrophenyl compound synthesis" or "malondialdehyde applications in biomedicine" reflect this shift. The compound’s potential in bioimaging and drug delivery systems also attracts attention, particularly for its ability to form stable Schiff bases with amines.

From a structural perspective, the 4-nitrophenyl moiety in CAS 18915-53-2 contributes to its UV-Vis absorbance, a property leveraged in spectroscopic assays and sensor development. Studies highlight its use in detecting biogenic amines or metal ions, addressing common search queries like "nitrophenyl-based sensors for environmental monitoring." Additionally, its thermal stability and solubility in polar solvents make it a candidate for high-performance coatings and adhesives.

The compound’s mechanistic pathways in organic reactions are another focal point. For instance, its Knoevenagel condensation with active methylene compounds is widely studied, answering searches such as "Knoevenagel reactions with nitrophenyl aldehydes." Furthermore, its chemodosimetric properties—enabling selective analyte detection—are explored in diagnostic tool development, resonating with trends in precision medicine.

In industrial contexts, 2-(4-Nitrophenyl)malondialdehyde serves as a precursor for heterocyclic compounds like pyrazoles and quinolines, addressing the need for "nitrogen-rich heterocycle synthesis." Its compatibility with microwave-assisted synthesis—a popular search topic—further enhances its appeal for rapid, energy-efficient production. As industries prioritize scalable and cost-effective methods, this compound’s adaptability positions it as a key player.

To summarize, 2-(4-Nitrophenyl)malondialdehyde (CAS No. 18915-53-2) bridges fundamental research and applied science. Its multifaceted applications—from materials engineering to bioconjugation—align with contemporary scientific and industrial demands. By addressing high-traffic search themes like "sustainable chemical synthesis" and "functional nanomaterials," this profile underscores the compound’s enduring relevance and innovation potential.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:18915-53-2)2-(4-Nitrophenyl)malondialdehyde
A813303
Purity:99%
Quantity:25g
Price ($):508.0